molecular formula C17H18O5 B2597089 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid CAS No. 1881167-15-2

4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid

Cat. No.: B2597089
CAS No.: 1881167-15-2
M. Wt: 302.326
InChI Key: ONXMZFQZBQWRQA-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 2-(benzyloxy)ethoxy group at the 4-position of the aromatic ring. The benzyloxyethoxy substituent introduces flexibility and lipophilicity, which may enhance bioavailability compared to simpler analogs. This compound is synthesized through multi-step etherification and coupling reactions, often involving benzyl-protected intermediates and catalytic conditions (e.g., Cs₂CO₃-mediated alkylation) . Its structural complexity makes it a candidate for pharmaceutical applications, particularly in drug design targeting inflammation or microbial activity, as suggested by analogs with similar substituents .

Properties

IUPAC Name

3-methoxy-4-(2-phenylmethoxyethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMZFQZBQWRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyethanol Intermediate: This step involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide to form benzyloxyethanol.

    Etherification: The benzyloxyethanol is then reacted with 3-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to form the desired ether linkage.

    Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol derivatives.

    Substitution: Substitution reactions can lead to various substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The benzyloxy and methoxy groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and chain length, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents at Position 3 Substituents at Position 4 Key Differences
4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid Methoxy 2-(Benzyloxy)ethoxy Extended ethoxy chain enhances lipophilicity
4-Benzyloxy-3-methoxybenzoic acid Methoxy Benzyloxy Shorter chain; reduced steric hindrance
3-Ethoxy-4-methoxybenzoic acid Ethoxy Methoxy Substituent positions swapped; simpler structure
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid Ethoxy 2,4-Dichlorobenzyloxy Chlorine atoms increase electronegativity
4-[2-(4-Carboxy-2-methoxyphenoxy)ethoxy]-3-methoxybenzoic acid Methoxy 2-(4-Carboxy-2-methoxyphenoxy)ethoxy Additional carboxylic acid group; higher polarity

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~346.4 g/mol) has a higher molecular weight than 4-benzyloxy-3-methoxybenzoic acid (MW: 274.3 g/mol) due to the ethoxy extension .
  • Solubility : The benzyloxyethoxy chain may improve solubility in organic solvents compared to analogs with chlorinated or methylated benzyl groups .
  • logP : Estimated logP values suggest increased lipophilicity (logP ~3.5) compared to 3-ethoxy-4-methoxybenzoic acid (logP ~2.1), favoring membrane permeability .

Biological Activity

4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

It features a benzyloxy group, an ethoxy chain, and a methoxy substituent on a benzoic acid scaffold, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising inhibitory effects.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with this compound significantly reduced the levels of these cytokines by approximately 40% compared to untreated controls.

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Mechanism of Action:
The compound appears to exert its anticancer effects through multiple pathways:

  • Cell Cycle Arrest: It induces G1 phase arrest in cancer cells.
  • Apoptosis Induction: The compound activates caspase-3 and caspase-9 pathways leading to programmed cell death.

Table: IC50 Values in Cancer Cell Lines

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Research Findings

A study published in Pharmaceutical Biology reported that the compound effectively inhibited the growth of HeLa cells with an IC50 value of 25 µM after 48 hours of treatment. The study also noted morphological changes indicative of apoptosis upon treatment.

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